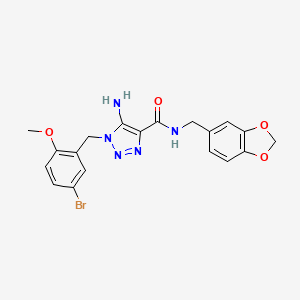
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18BrN5O4 and its molecular weight is 460.288. The purity is usually 95%.
The exact mass of the compound 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research : A study by Bekircan et al. (2008) explored the synthesis and anticancer evaluation of similar triazole derivatives. Their research involved the preparation of various compounds and testing their anticancer activity against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities : In another study by Bektaş et al. (2007), novel 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Solid-phase Synthesis Applications : Albericio and Bárány (2009) described the use of polymer-supported benzylamides in the solid-phase synthesis of C-terminal peptide amides under mild conditions, showcasing the versatility of such compounds in peptide synthesis (Albericio & Bárány, 2009).
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) conducted research on novel compounds derived from similar chemical structures, which were tested as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors. These compounds exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Triazole-based Scaffolds : Ferrini et al. (2015) discussed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are key in preparing biologically active compounds based on the triazole scaffold. This study highlights the potential for creating peptidomimetics and other bioactive compounds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Antiviral Agents : Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).
Photodynamic Therapy : Pişkin et al. (2020) explored the synthesis of new zinc phthalocyanine compounds, demonstrating their potential in photodynamic therapy for cancer treatment, highlighting their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Propriétés
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(5-bromo-2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O4/c1-27-14-5-3-13(20)7-12(14)9-25-18(21)17(23-24-25)19(26)22-8-11-2-4-15-16(6-11)29-10-28-15/h2-7H,8-10,21H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIOCCLINLLJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

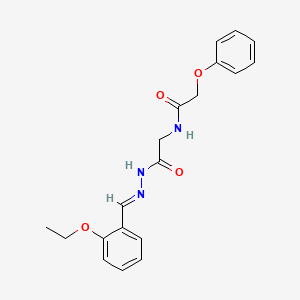
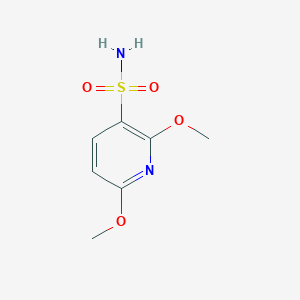

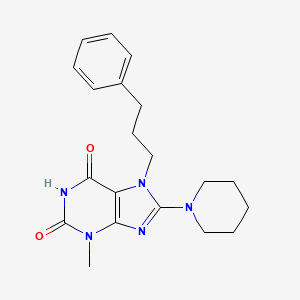

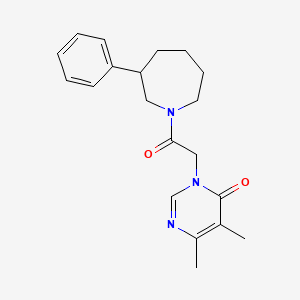



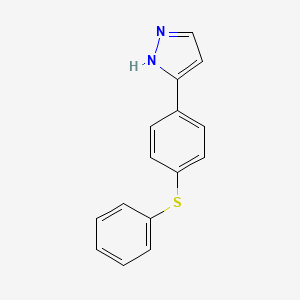
![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2470991.png)
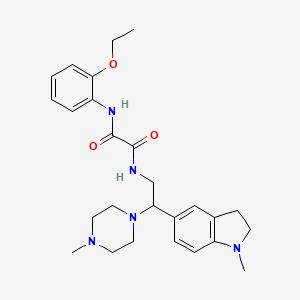
![Methyl 3-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2470996.png)
![Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate](/img/structure/B2470997.png)